molecular formula C28H26N4O3 B10754751 Staurosporine, from Streptomyces sp. CAS No. 622996-74-1

Staurosporine, from Streptomyces sp.

Cat. No.: B10754751
CAS No.: 622996-74-1
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-VCPDCAFQSA-N
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Description

Staurosporine is an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus. It is a potent inhibitor of protein kinases, particularly protein kinase C, and has been extensively studied for its ability to induce apoptosis in various cell lines. This compound has significant implications in cancer research and drug development due to its broad-spectrum kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactionsKey steps include the formation of the indole ring system and the subsequent cyclization to form the carbazole structure .

Industrial Production Methods: Industrial production of staurosporine primarily relies on fermentation processes using Streptomyces species. Optimization of fermentation conditions, such as pH control and glucose feeding, has significantly improved the yield of staurosporine. Genetic engineering techniques, including the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus, have further enhanced production levels .

Chemical Reactions Analysis

Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions: Common reagents used in the chemical modification of staurosporine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .

Major Products: The major products formed from these reactions include derivatives with altered kinase inhibition profiles or improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents .

Scientific Research Applications

Staurosporine has a wide range of scientific research applications:

Mechanism of Action

Staurosporine exerts its effects by inhibiting protein kinases, particularly protein kinase C. This inhibition disrupts various cellular processes, including cell cycle progression and signal transduction pathways. The compound induces apoptosis through multiple mechanisms, including the mitochondrial apoptotic pathway and caspase activation. Staurosporine’s ability to inhibit a broad range of kinases makes it a valuable tool in cancer research and drug development .

Comparison with Similar Compounds

Comparison: Staurosporine is unique due to its broad-spectrum kinase inhibition and potent apoptotic effects. While similar compounds like midostaurin and UCN-01 are also effective kinase inhibitors, staurosporine’s non-specific inhibition makes it a versatile tool in research. this non-specificity can also lead to higher toxicity, which is a consideration in therapeutic applications .

Properties

CAS No.

622996-74-1

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1

InChI Key

HKSZLNNOFSGOKW-VCPDCAFQSA-N

Isomeric SMILES

C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Origin of Product

United States

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